AMMONIUM TUNGSTATE PENTAHYDRATE (99.999per cent-W) PURATREM

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ammonium Tungstate Pentahydrate (99.999% W) Puratrem is a product line from Strem Chemicals, Inc., which has been providing fine chemicals for research and development as well as commercial production for over fifty years . This product is usually prepared by crystallization from a boiling solution . It is used as a source for the preparation of pure tungsten oxide, carbide, tungsten metal powder, and also as a laboratory reagent .

Molecular Structure Analysis

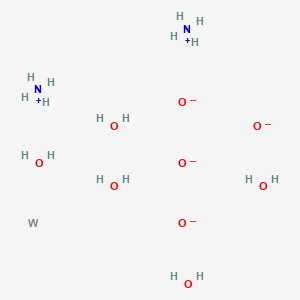

The molecular formula of Ammonium Tungstate Pentahydrate (99.999% W) Puratrem is H18N2O9W . Its molecular weight is 373.99100 .Physical And Chemical Properties Analysis

Ammonium Tungstate Pentahydrate (99.999% W) Puratrem appears as 99.999% pure plates or crystal (s) powder (s) . It is very soluble in water and insoluble in ethanol . The density is 2.3 .科学的研究の応用

Environmental Science: Low-Temperature Selective Catalytic Reduction

Field

Environmental Science and Pollution Research

Application Summary

Ammonium tungstate 5-hydrate is used to modify natural limonite for creating efficient catalysts for low-temperature selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3).

Methods of Application

The W/limonite composite catalysts are synthesized via the impregnation method, where the precursor is natural limonite and ammonium tungstate hydrate serves as the modification agent.

Results

The catalysts exhibit high catalytic activity and enhanced resistance to sulfur and water. The NO conversion efficiency is maintained over 85% at a reaction temperature of 100°C and even greater than 98% with the addition of SO2 and H2O at 250°C.

Industrial Catalysts: Tungsten Catalyst Production

Field

Application Summary

Ammonium tungstate 5-hydrate is a precursor for high-grade ammonium metatungstate (AMT), which is crucial for producing industrial tungsten catalysts.

Methods of Application

The production involves hydrometallurgical techniques, where parameters like leachant concentration, reaction temperature, and particle size are optimized for ore dissolution.

Results

The process yields a 93.7% pure tungsten solution, which is then crystallized to obtain high-grade AMT crystals for catalyst production.

Medical Diagnosis: Chemical Analysis Reagent

Field

Application Summary

Ammonium tungstate 5-hydrate is used as a reagent for chemical analysis in medical diagnosis due to its high purity and solubility.

Methods of Application

It serves as a source material for the preparation of high-purity tungsten oxide (WO3), which is used as a thin-film substrate in certain semiconductor devices.

Results

The compound provides a reliable source of tungsten for diagnostic assays and other analytical applications in medicine.

Pigments: Nanoparticle Synthesis

Field

Application Summary

Ammonium tungstate 5-hydrate is utilized in the synthesis of tungsten oxide nanoparticles, which have applications in pigments due to their unique coloration properties.

Methods of Application

Nanoparticles are synthesized by thermal decomposition of ammonium metatungstate hydrate in oleylamine, with controlled size and structure.

Results

The resulting nanoparticles exhibit a size-dependent amorphous structure, which is significant for their functional properties as pigments.

Polymerization: Tungsten Speciation Study

Field

Application Summary

The study of polymerization and transformation of tungstate species in aqueous solutions is facilitated by ammonium tungstate 5-hydrate.

Methods of Application

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) is used for the semi-quantitative characterization of tungsten speciation.

Results

The research provides insights into the polymerization process from monomeric to higher poly-tungstate species, which is crucial for understanding industrial production and environmental processes.

Electronics: Lithium-Ion Batteries

Field

Application Summary

Ammonium tungstate 5-hydrate is used to modify lithium-rich cathode materials to improve the rate capability and productivity of lithium-ion batteries.

Methods of Application

The compound is applied to the cathode material through a coating process, enhancing its electrochemical properties.

Results

The modification leads to improved rate capability and overall performance of lithium-ion batteries, which is essential for the advancement of electronic devices.

These applications demonstrate the versatility of Ammonium tungstate 5-hydrate in various scientific fields, contributing significantly to advancements in technology and environmental sustainability.

Catalysis: Hydrogenolysis of Cellulose

Field

Application Summary

Ammonium tungstate 5-hydrate is used in the hydrogenolysis of cellulose to produce valuable chemicals like hexitols.

Methods of Application

A carbon-supported tungsten catalyst is prepared using Ammonium tungstate 5-hydrate. The catalyst is then used in a reactor under specific conditions of temperature and pressure to facilitate the reaction.

Results

The process results in a high yield of hexitols, showcasing the efficiency of the catalyst in breaking down cellulose.

Petrochemical Processing: Hydroisomerization of n-Alkanes

Field

Application Summary

The compound serves as a precursor for catalysts used in the bifunctional hydroisomerization of n-alkanes to improve the quality of fuel.

Methods of Application

Reduced tungsten and mixed tungsten oxide catalysts are synthesized from Ammonium tungstate 5-hydrate and applied in hydroisomerization processes.

Results

The catalysts enhance the selectivity and yield of branched alkanes, contributing to more efficient fuel production.

Semiconductor Technology: Hybrid 2D/3D Tungsten Diselenide Transistors

Field

Safety And Hazards

Exposure to Ammonium Tungstate Pentahydrate (99.999% W) Puratrem should be limited. The ACGIH recommends a Time-Weighted Average (TWA) of 3 mg/m3, while NIOSH recommends a TWA of 5 mg/m3; TWA 1 mg/m3; Short-Term Exposure Limit (STEL) 10 mg/m3; STEL 3 mg/m3 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

特性

IUPAC Name |

diazanium;oxygen(2-);tungsten;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.5H2O.4O.W/h2*1H3;5*1H2;;;;;/q;;;;;;;4*-2;/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHJVWMNDBPJF-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N2O9W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tungstate 5-hydrate | |

CAS RN |

1311-93-9 |

Source

|

| Record name | Tungstate (W12(OH)2O4010-), ammonium, hydrate (1:10:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)